molecular formula C27H22F2N4O3 B15204056 2-(7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl pyrazine-2-carboxylate

2-(7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl pyrazine-2-carboxylate

Cat. No.: B15204056
M. Wt: 488.5 g/mol
InChI Key: FPROZYXVPDQQFZ-RGEXLXHISA-N
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Description

2-(7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl pyrazine-2-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl pyrazine-2-carboxylate typically involves multi-step organic reactions. The starting materials might include 4-fluorobenzaldehyde, 4-fluoroaniline, and pyrazine-2-carboxylic acid. The synthesis could involve condensation reactions, cyclization, and esterification under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, indazole derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. It might be studied for its ability to interact with specific biological targets, such as enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl pyrazine-2-carboxylate would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indazole derivatives, such as:

  • 2-(4-Fluorophenyl)-3-(4-fluorobenzylidene)-2,3-dihydro-1H-indazole
  • 2-(4-Fluorophenyl)-3-(4-fluorobenzylidene)-2,3-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 2-(7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl pyrazine-2-carboxylate lies in its specific structural features, such as the presence of both indazole and pyrazine moieties, which might confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C27H22F2N4O3

Molecular Weight

488.5 g/mol

IUPAC Name

[2-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl] pyrazine-2-carboxylate

InChI

InChI=1S/C27H22F2N4O3/c28-20-8-4-17(5-9-20)14-19-2-1-3-22-25(19)32-33(26(22)18-6-10-21(29)11-7-18)24(34)16-36-27(35)23-15-30-12-13-31-23/h4-15,22,26H,1-3,16H2/b19-14-

InChI Key

FPROZYXVPDQQFZ-RGEXLXHISA-N

Isomeric SMILES

C1CC2C(N(N=C2/C(=C\C3=CC=C(C=C3)F)/C1)C(=O)COC(=O)C4=NC=CN=C4)C5=CC=C(C=C5)F

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)COC(=O)C4=NC=CN=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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